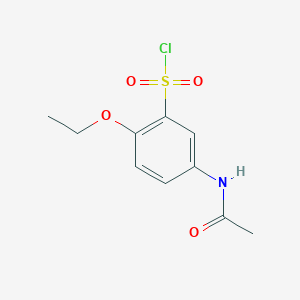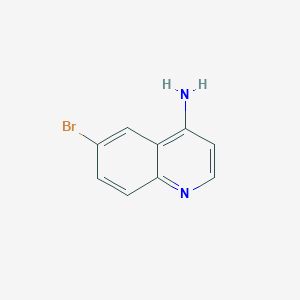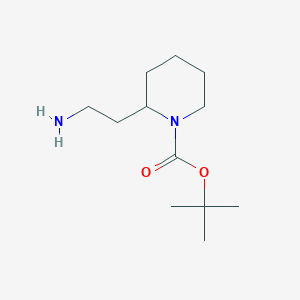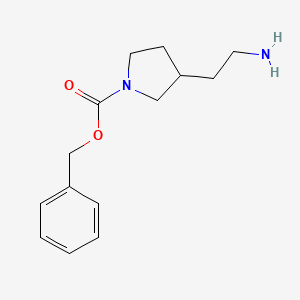
2'-磺酰基联苯-4-羧酸
描述
2'-Sulfamoyl-biphenyl-4-carboxylic acid is a compound that can be associated with the broader class of biphenylsulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential in drug development. The presence of both sulfonamide and carboxylic acid functional groups within the same molecule suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could participate in various chemical interactions and possess unique physical and chemical properties.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, they do offer insights into related chemical reactions that could be relevant. For instance, the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid could potentially be applied to the synthesis of amide derivatives of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. This method might be useful for creating peptide-like structures by linking the carboxylic acid group of the compound to various amines.
Molecular Structure Analysis
The molecular structure of related compounds, such as the biphenyl diammonium salts described in one of the papers , provides a glimpse into the potential structural characteristics of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The presence of hydrogen bonding and π-π interactions in these salts indicates that similar non-covalent interactions could be expected in the crystal packing of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, potentially influencing its solubility and stability.
Chemical Reactions Analysis
The interaction of sulfonamides with aminobenzoic acids to form complexes suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could also engage in complexation reactions with amines. The hydrogen bonding patterns observed in these complexes might be mirrored in the interactions of 2'-Sulfamoyl-biphenyl-4-carboxylic acid with other molecules, affecting its reactivity and the formation of supramolecular structures.
Physical and Chemical Properties Analysis
The study of sulfur-containing carboxylic acids as electron donors in photoredox pairs provides valuable information on the behavior of similar compounds under photoinduced conditions. Although 2'-Sulfamoyl-biphenyl-4-carboxylic acid is not directly mentioned, the insights into the reactivity of the sulfur-containing carboxylic acids could be extrapolated to understand the photophysical properties of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The compound's ability to participate in photoinduced electron transfer reactions could make it a candidate for use in photopolymerization processes or as a photoinitiator.
科学研究应用
有机合成中的催化应用
2'-磺酰基联苯-4-羧酸在有机合成中得到应用。在 Zolfigol 等人的研究中 (2015),合成了具有尿素部分的新型纳米有机固体酸并对其进行了表征。这些化合物被用作各种有机衍生物合成的催化剂,展示了磺酰基联苯-4-羧酸衍生物在温和且绿色条件下催化有机反应的潜力 (Zolfigol、Ayazi-Nasrabadi 和 Baghery,2015)。
发光传感和质子电导
该化合物已被用于合成镧系元素-有机骨架,用于气体吸附、质子电导和金属离子的发光传感。周等人 (2016) 使用源自联苯-4-羧酸的磺酸盐-羧酸盐配体开发了新颖的骨架。这些骨架在识别特定金属离子方面显示出显着的潜力,并且具有显着的质子电导 (周等人,2016)。
光引发聚合
在聚合物化学领域,磺酰基联苯-4-羧酸的衍生物被用作光引发聚合过程中的组分。Wrzyszczyński 等人 (2000) 研究了含硫羧酸,包括联苯-4-羧酸的衍生物,作为光引发自由基聚合中的电子供体。这些化合物能有效引发各种单体的聚合,表明它们在高级聚合物合成中的效用 (Wrzyszczyński 等人,2000)。
纳滤膜
在环境工程中,磺酰基联苯-4-羧酸衍生物已被用于新型纳滤膜的开发。刘等人 (2012) 合成了磺化的芳香族二胺单体,包括联苯-4-羧酸的衍生物,以创建薄膜复合纳滤膜。这些膜显示出改善的水通量和染料截留率,表明它们在水处理技术中的潜力 (Liu 等人,2012)。
安全和危害
属性
IUPAC Name |
4-(2-sulfamoylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHKPAIFSGHBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375221 | |
| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
CAS RN |
352615-90-8 | |
| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352615-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















